molecular formula C7H15NO3 B12567953 Methyl (1-propoxyethyl)carbamate CAS No. 185148-81-6

Methyl (1-propoxyethyl)carbamate

Cat. No.: B12567953
CAS No.: 185148-81-6
M. Wt: 161.20 g/mol
InChI Key: OCARNYDMVLJWIR-UHFFFAOYSA-N
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Description

Methyl (1-propoxyethyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various industrial applications, including pharmaceuticals, agriculture, and polymer production. This compound is known for its stability and versatility, making it a valuable chemical in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (1-propoxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methyl chloroformate with 1-propoxyethanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Another method involves the transcarbamoylation of primary and secondary alcohols with methyl carbamate in the presence of a tin catalyst. This reaction proceeds smoothly in toluene at elevated temperatures, producing the corresponding carbamates in good yields .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl (1-propoxyethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (1-propoxyethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (1-propoxyethyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes such as cholinesterases by forming a stable carbamoyl-enzyme complex. This inhibition prevents the breakdown of neurotransmitters, leading to prolonged nerve signal transmission. The compound’s ability to penetrate cell membranes and its stability contribute to its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1-propoxyethyl)carbamate is unique due to its specific propoxyethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other carbamates may not be as effective .

Properties

CAS No.

185148-81-6

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

methyl N-(1-propoxyethyl)carbamate

InChI

InChI=1S/C7H15NO3/c1-4-5-11-6(2)8-7(9)10-3/h6H,4-5H2,1-3H3,(H,8,9)

InChI Key

OCARNYDMVLJWIR-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C)NC(=O)OC

Origin of Product

United States

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